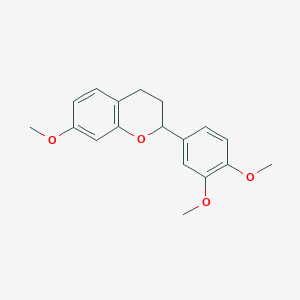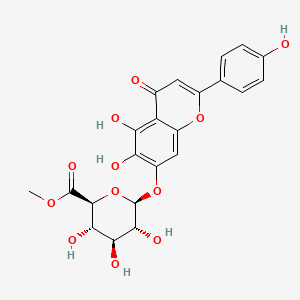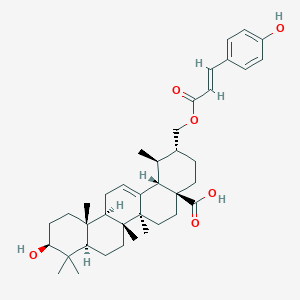
Acide zamanique
Vue d'ensemble
Description
Zamanic acid is a potent inhibitor of glutathione reductase . It inhibits the growth of Mycobacterium tuberculosis in culture and has also been shown to have anti-inflammatory activity .
Synthesis Analysis
Zamanic acid is a natural plant triterpenoid isolated from the herbs of Plumeria obtusa . It is synthesized as a product of the plant’s metabolic processes .Molecular Structure Analysis
The molecular weight of Zamanic acid is 618.84 and its formula is C39H54O6 . The SMILES representation of its structure isCC1(C)C@@HCC[C@]2(C)[C@@]3([H])CC=C4[C@]5([H])C@@HC@HC=C6)=O)CCC@@=O)5CCC@4C@@3CC[C@@]12[H] . Physical and Chemical Properties Analysis
Zamanic acid is a powder with a molecular weight of 618.9 g/mol and a formula of C39H54O6 . It is not classified under physical, health, or environmental hazards .Applications De Recherche Scientifique
Acide zamanique : Analyse complète des applications de la recherche scientifique
Inhibition de la glutathion réductase : L'this compound a été identifié comme un puissant inhibiteur de la glutathion réductase, une enzyme impliquée dans le système de défense antioxydant des cellules. Cette inhibition peut être exploitée dans des études explorant les maladies liées au stress oxydatif et le développement de thérapies antioxydantes .
Activité antituberculeuse : La recherche indique que l'this compound inhibe la croissance de Mycobacterium tuberculosis en culture, ouvrant ainsi une voie potentielle pour développer de nouveaux médicaments antituberculeux .
Propriétés anti-inflammatoires : L'this compound a démontré une activité anti-inflammatoire, ce qui pourrait être important dans la recherche et le traitement des maladies inflammatoires chroniques .
Triterpénoïde végétal naturel : En tant que triterpénoïde végétal naturel isolé des herbes de Plumeria obtusa, le rôle de l'this compound en biologie végétale et ses applications potentielles en agriculture et en horticulture pourraient constituer un domaine d'intérêt pour des études plus approfondies .
Études chimiques et synthèse : La structure de l'this compound a été élucidée par des études spectroscopiques, ce qui est crucial pour la recherche en chimie synthétique, y compris la synthèse d'analogues et de dérivés présentant des activités biologiques potentiellement améliorées .
Mécanisme D'action
Target of Action
Zamanic acid primarily targets glutathione reductase , an enzyme that plays a crucial role in maintaining the balance of antioxidants in the body .
Mode of Action
Zamanic acid acts as a potent inhibitor of glutathione reductase . By inhibiting this enzyme, Zamanic acid disrupts the normal functioning of the glutathione system, which is essential for preventing oxidative damage in the body .
Biochemical Pathways
Given its role as a glutathione reductase inhibitor, it likely impacts the glutathione system, which is involved in various biochemical processes, including detoxification, immune system function, and prevention of cellular damage .
Pharmacokinetics
As with any compound, these properties would significantly impact its bioavailability and overall effectiveness .
Result of Action
Zamanic acid has been shown to inhibit the growth of Mycobacterium tuberculosis in culture . Additionally, it has been reported to have anti-inflammatory activity . These effects are likely a result of its action on glutathione reductase and the subsequent disruption of the glutathione system .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Zamanic acid plays a significant role in biochemical reactions by inhibiting the enzyme glutathione reductase. This enzyme is crucial for maintaining the redox balance within cells by reducing glutathione disulfide to the sulfhydryl form glutathione. By inhibiting glutathione reductase, Zamanic acid disrupts this balance, leading to oxidative stress within the cell. Additionally, Zamanic acid interacts with other biomolecules such as proteins involved in the inflammatory response, thereby exhibiting its anti-inflammatory properties .
Cellular Effects
Zamanic acid affects various types of cells and cellular processes. It inhibits the growth of Mycobacterium tuberculosis by disrupting the redox balance within the bacterial cells. In mammalian cells, Zamanic acid’s inhibition of glutathione reductase leads to increased oxidative stress, which can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s anti-inflammatory properties also suggest that it may modulate the activity of immune cells and the expression of inflammatory cytokines .
Molecular Mechanism
At the molecular level, Zamanic acid exerts its effects primarily through the inhibition of glutathione reductase. This enzyme inhibition leads to an accumulation of glutathione disulfide and a decrease in the levels of reduced glutathione, resulting in oxidative stress. Zamanic acid may also interact with other biomolecules, such as proteins involved in the inflammatory response, thereby modulating their activity and expression. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zamanic acid can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Zamanic acid remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to Zamanic acid can lead to sustained oxidative stress and potential cellular damage, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Zamanic acid vary with different dosages in animal models. At lower doses, the compound may exhibit its anti-inflammatory properties without causing significant toxicity. At higher doses, Zamanic acid can induce oxidative stress and potential toxic effects. Studies have shown that there may be a threshold dose above which the adverse effects of Zamanic acid become more pronounced, including potential damage to tissues and organs .
Metabolic Pathways
Zamanic acid is involved in metabolic pathways related to redox balance and inflammation. It interacts with enzymes such as glutathione reductase, which plays a crucial role in maintaining cellular redox homeostasis. By inhibiting this enzyme, Zamanic acid affects the metabolic flux of glutathione and related metabolites. This disruption can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Zamanic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The distribution of Zamanic acid within tissues can also affect its overall activity and function, as well as its potential therapeutic effects .
Subcellular Localization
Zamanic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to areas where glutathione reductase is active, such as the cytoplasm and mitochondria. This localization can enhance its inhibitory effects on the enzyme and contribute to its overall biochemical activity .
Propriétés
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-24-26(23-45-32(42)14-9-25-7-10-27(40)11-8-25)15-20-39(34(43)44)22-21-37(5)28(33(24)39)12-13-30-36(4)18-17-31(41)35(2,3)29(36)16-19-38(30,37)6/h7-12,14,24,26,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,26-,29-,30+,31-,33-,36-,37+,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFHUMSFIGJBU-BFDBMYDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)C=CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



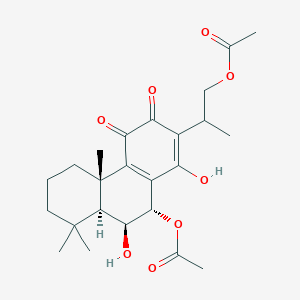
![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)
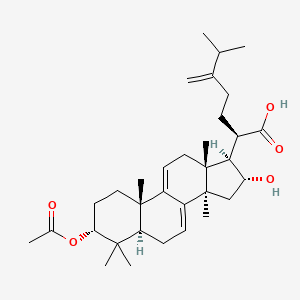

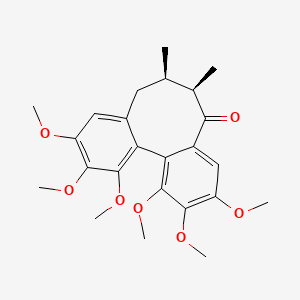

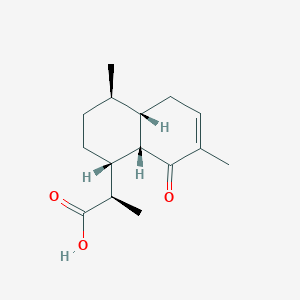


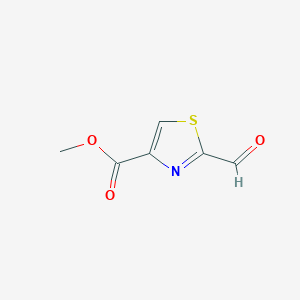
![(1s-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)
